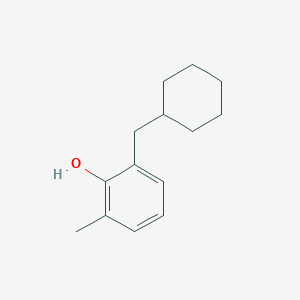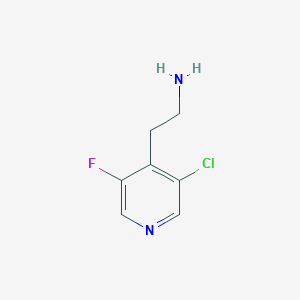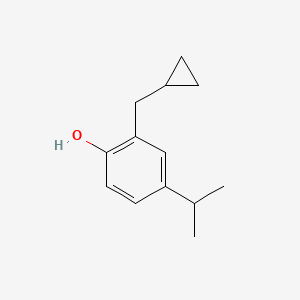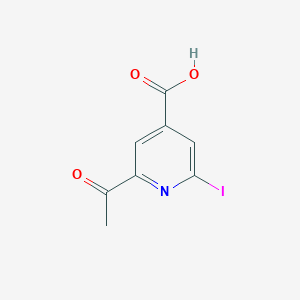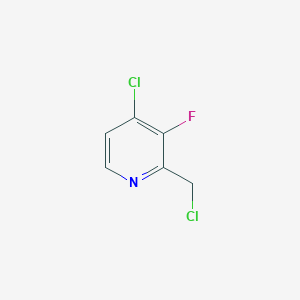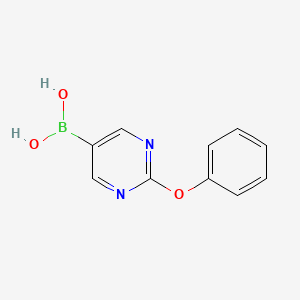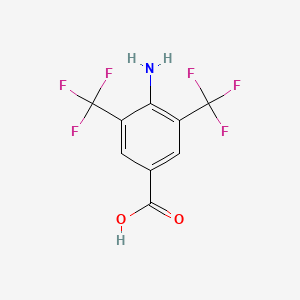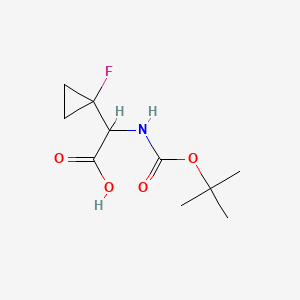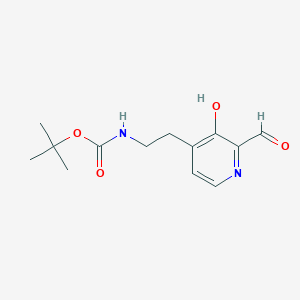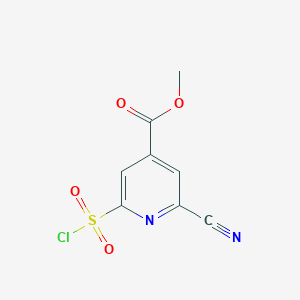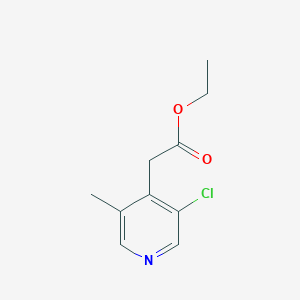
Ethyl 2-(3-chloro-5-methylpyridin-4-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methylpyridine-4-acetic acid ethyl ester typically involves the esterification of 3-chloro-5-methylpyridine-4-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-5-methylpyridine-4-acetic acid ethyl ester may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be employed to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-chloro-5-methylpyridine-4-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chloro and methyl groups on the pyridine ring can affect the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
3-Chloro-5-methylpyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-Chloro-5-methylpyridine: Lacks the acetic acid and ester groups.
5-Methylpyridine-4-acetic acid ethyl ester: Lacks the chloro group.
Uniqueness
3-Chloro-5-methylpyridine-4-acetic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. The ester group provides versatility in synthetic applications, allowing for further modifications and derivatizations.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(3-chloro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3 |
InChIキー |
RHWYOQHZZLLUIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=NC=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
